2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Metallo-β-lactamase inhibition Antimicrobial resistance Structure-activity relationship

2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (CAS 957626-89-0) is a heterocyclic small molecule featuring a partially saturated thiazole ring substituted with a thiophene moiety at the 2-position and a carboxylic acid at the 4-position. The compound belongs to the broader class of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which have been identified as novel inhibitors of class B metallo-β-lactamases (MBLs)—enzymes that confer bacterial resistance to carbapenem and other β-lactam antibiotics.

Molecular Formula C8H7NO2S2
Molecular Weight 213.3 g/mol
CAS No. 957626-89-0
Cat. No. B13460110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
CAS957626-89-0
Molecular FormulaC8H7NO2S2
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESC1C(N=C(S1)C2=CC=CS2)C(=O)O
InChIInChI=1S/C8H7NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5H,4H2,(H,10,11)
InChIKeyQFZARYOISNFWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (CAS 957626-89-0): A Heterocyclic MBL Inhibitor Candidate for Antimicrobial Resistance Research Procurement


2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid (CAS 957626-89-0) is a heterocyclic small molecule featuring a partially saturated thiazole ring substituted with a thiophene moiety at the 2-position and a carboxylic acid at the 4-position . The compound belongs to the broader class of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which have been identified as novel inhibitors of class B metallo-β-lactamases (MBLs)—enzymes that confer bacterial resistance to carbapenem and other β-lactam antibiotics [1]. With a molecular formula of C8H7NO2S2 and a molecular weight of 213.28 g/mol, this compound is commercially available at 98% purity from specialized chemical suppliers .

Why 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid Cannot Be Replaced by General-Purpose Thiazole Carboxylic Acids in MBL Inhibitor Screening


The core 4,5-dihydrothiazole-4-carboxylic acid scaffold is not interchangeable with other thiazole or thiazolidine analogues in metallo-β-lactamase (MBL) inhibitor discovery programs. Published structure–activity relationship (SAR) data demonstrate that even closely related analogues—such as fully aromatic thiazole-4-carboxylic acids, thiazolidine-4-carboxylic acids, or 2-substituted variants with different aryl groups—exhibit dramatically divergent inhibitory potencies against IMP-1 and Bla2 MBLs [1]. Specifically, the 2-phenyl analogue (IC50 = 5.5 µM) is active, while the 2-benzyl analogue (IC50 > 200 µM) is inactive; the (R)-enantiomer is active while the (S)-enantiomer is inactive; and the thiazolidine ring system abolishes all activity [1]. These data collectively demonstrate that both the 2-substituent identity, the ring oxidation state, and the stereochemistry at C-4 are critical activity determinants, meaning that generic substitution without identical chemical identity will irreproducibly alter—and likely eliminate—MBL inhibitory function [1].

Procurement-Relevant Quantitative Differentiation of 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid: Comparator-Based Evidence


MBL IMP-1 Inhibitory Potency: Class-Level Potency Range and Structural Differentiation from the 2-Phenyl Lead

The target compound 2-(thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid has not been individually tested in the published MBL inhibition assay. However, its class-level potency can be bounded by the directly measured SAR data for its closest structural analogue: (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4), which exhibits an IC50 of 5.5 µM against IMP-1 MBL from Pseudomonas aeruginosa [1]. The thiophene-for-phenyl substitution introduces a sulfur heteroatom into the 2-aryl ring, which alters both electronic properties (π-excessive thiophene vs. π-neutral phenyl) and hydrogen-bonding capacity, two parameters that the published SAR identifies as critical for coordinating the active-site zinc ions [1]. Within the same assay, benchmark inhibitors captopril (IC50 = 5.0 µM) and EDTA (IC50 = 27.9 µM) provide additional potency references, while inactive analogues such as 2-benzyl-4,5-dihydrothiazole-4-carboxylic acid (IC50 > 200 µM) and (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (IC50 > 200 µM) demonstrate the zero-activity floor of the assay window [1].

Metallo-β-lactamase inhibition Antimicrobial resistance Structure-activity relationship

Enantiomeric Specificity: Stereochemical Integrity as a Critical Quality Attribute for MBL Inhibitor Activity

The published SAR for the 4,5-dihydrothiazole-4-carboxylic acid scaffold establishes that MBL inhibitory activity is strictly enantiomer-dependent. (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (compound 4) inhibits IMP-1 with an IC50 of 5.5 µM, while its (S)-enantiomer (compound 5) is completely inactive (IC50 > 200 µM) [1]. This >36-fold potency differential demonstrates that the C-4 stereocenter is a binary activity switch for this compound class. The target compound, 2-(thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, possesses the same chiral C-4 center; however, commercial suppliers list it as a racemate or as an unspecified stereoisomer . For procurement in MBL inhibitor research, stereochemical identity therefore constitutes the single most critical specification parameter, as an inactive enantiomer (or racemic mixture) would yield false-negative screening results even if the thiophene-for-phenyl substitution were otherwise favorable [1].

Chiral separation Enantioselective activity MBL inhibitor SAR

Core Scaffold Differentiation: 4,5-Dihydrothiazole vs. Fully Aromatic Thiazole vs. Thiazolidine Carboxylic Acids

The ring oxidation state of the thiazole scaffold is a binary activity determinant for IMP-1 MBL inhibition. In the published dataset, the fully aromatic thiazole-4-carboxylic acid (compound 2) with a 2-phenyl substituent is completely inactive (IC50 > 200 µM), while the partially saturated 4,5-dihydrothiazole-4-carboxylic acid analogue (compound 4) with the identical 2-phenyl group is active (IC50 = 5.5 µM) [1]. Similarly, the thiazolidine (fully saturated) ring system (compounds 6 and 7) abolishes all activity [1]. This strict dependence on the 4,5-dihydro oxidation state is attributed to the conformational rigidity and the positioning of the C-4 carboxylate required for zinc coordination in the MBL active site [1]. The target compound preserves this essential 4,5-dihydrothiazole core, distinguishing it from the more commercially abundant but MBL-inactive aromatic thiazole-4-carboxylic acids (e.g., 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid, CAS unavailable, melting point 157 °C) .

Scaffold hopping Heterocyclic SAR MBL inhibitor design

High-Priority Application Scenarios for 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid Based on Established SAR Evidence


SAR Expansion of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acid MBL Inhibitors via Thiophene Heteroatom Scanning

The established IMP-1 inhibition SAR demonstrates that the 2-aryl substituent identity is a primary potency determinant: 2-phenyl is active (IC50 = 5.5 µM), while 2-benzyl, 4-chlorophenyl, 4-bromophenyl, and 2-hydroxyphenyl analogues are all inactive (IC50 > 200 µM) [1]. 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid introduces a sulfur heteroatom into the 2-aryl ring—a modification not present in the published compound library—enabling systematic exploration of whether π-excessive heteroaryl groups improve zinc-coordination geometry, enhance potency, or broaden MBL subtype coverage beyond IMP-1 [1]. This compound serves as a strategic SAR probe for heteroatom scanning of the 2-aryl binding pocket.

Enantiomer-Resolved MBL Inhibitor Screening to Define C-4 Stereochemical Requirements for the Thiophene Series

The strict enantiomer-dependent activity observed for the 2-phenyl series—(R)-enantiomer active at IC50 = 5.5 µM, (S)-enantiomer inactive at IC50 > 200 µM—establishes that the C-4 carboxylate orientation is geometrically constrained for productive zinc chelation [1]. Procurement of enantiomerically defined batches of 2-(thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, followed by head-to-head IMP-1 inhibition testing, will determine whether the thiophene substitution preserves, reverses, or abolishes this enantiomeric preference, providing critical stereochemical SAR for the broader class [1].

Broad-Spectrum MBL Profiling: Testing Against B1, B2, and B3 Subclasses for Thiophene-Dependent Selectivity

The published class-level data focus primarily on IMP-1 (B1 subclass) and Bla2 (B. anthracis MBL), where the 2-phenyl lead compound 4 is selective for IMP-1 (IC50 = 5.5 µM; Bla2 IC50 > 200 µM) while the 3-aminophenyl analogue (compound 10) shows the opposite selectivity (IMP-1 IC50 = 77.0 µM; Bla2 IC50 = 4.9 µM) [1]. The thiophene analogue represents a novel chemotype for broad-spectrum profiling across B1 (IMP-1, VIM-2, NDM-1), B2, and B3 MBL subclasses, with the potential to reveal subtype-selectivity patterns distinct from phenyl-substituted analogues [1].

Co-Administration Synergy Screening: Restoring Meropenem Activity Against MBL-Expressing Clinical Isolates

The therapeutic strategy for MBL inhibitors requires co-administration with β-lactam antibiotics to restore susceptibility in resistant Gram-negative pathogens. The 2-aminothiazole-4-carboxylic acid (AtC) class has demonstrated the ability to restore meropenem activity against MBL-producing clinical isolates and to exhibit synergistic efficacy in murine sepsis models [2]. 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, as a structurally distinct 4,5-dihydrothiazole-4-carboxylic acid, can be evaluated in checkerboard synergy assays with meropenem against IMP-1-, VIM-2-, and NDM-1-expressing P. aeruginosa, K. pneumoniae, and E. coli strains to determine minimum inhibitory concentration (MIC) reduction factors, directly benchmarking against the 5.5 µM IMP-1 IC50 threshold established for the 2-phenyl lead [1] [2].

Quote Request

Request a Quote for 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.